

Application Note: Murepavadin TFA in Cystic Fibrosis Isolate Research

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Compound of Interest

Compound Name: Murepavadin TFA

Cat. No.: B1574826

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Subject: Optimization of In Vitro Assays for Murepavadin (POL7080) Trifluoroacetate against Multidrug-Resistant *Pseudomonas aeruginosa* from CF Sputum.

Introduction & Mechanism of Action

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic belonging to the Outer Membrane Protein Targeting Antibiotics (OMPTA) class.^[1] Unlike traditional polymyxins that disrupt the membrane via charge displacement, Murepavadin targets the Lipopolysaccharide Transport Protein D (LptD).^[1]

In Cystic Fibrosis (CF) research, *P. aeruginosa* isolates often exhibit a mucoid phenotype (alginate overproduction) and form robust biofilms, rendering standard antibiotics ineffective.^[1] Murepavadin retains potency against these MDR strains because its target, LptD, is essential for the final step of LPS insertion into the outer membrane.^[1]

Mechanism of Action (LptD Inhibition)

The LptD/E complex is responsible for translocating LPS from the periplasm to the cell surface. Murepavadin binds to the periplasmic loop of LptD. This binding arrests LPS transport, causing:

- Accumulation of LPS in the inner membrane and periplasm.
- Alteration of outer membrane geometry and integrity.
- Generation of distinct envelope stress responses, leading to cell death without cell lysis (unlike colistin).[1]

Application Note: Handling Murepavadin TFA Salt

Critical Consideration: Murepavadin is typically supplied as a Trifluoroacetate (TFA) salt.[1] The TFA counterion is a byproduct of reverse-phase HPLC purification. In CF research, where Artificial Sputum Medium (ASM) is often used, the acidity of TFA can introduce experimental artifacts if not managed.[1]

A. Stoichiometry & Net Peptide Content

Researchers must correct for the "Net Peptide Content" (NPC) when calculating Molarity.[1] The TFA salt can account for 10–20% of the dry weight.

- Formula:
- Example: To prepare 10 mg of active Murepavadin from a lot with 80% NPC, weigh 12.5 mg of the powder.
- Risk: Failure to correct for NPC results in under-dosing, artificially inflating MIC values.[1]

B. Solubility & pH Adjustment

- Solubility: Soluble in water (>10 mg/mL) and DMSO.[1]
- pH Effect: Dissolving **Murepavadin TFA** in unbuffered water yields an acidic solution (pH ~3.0–4.0).[1]
- Protocol:
 - Dissolve the TFA salt in a small volume of DMSO (stock solution).[1]
 - Dilute into the assay medium (e.g., CAMHB or ASM).[1]

- Self-Validating Step: Check the pH of the final medium. If $\text{pH} < 7.0$, the buffer capacity of the medium has been exceeded. Supplement with 10–20 mM HEPES ($\text{pH} 7$.[1][4]) to neutralize the TFA effect without chelating cations (unlike citrate buffers).[1]

Protocol: MIC Determination in Artificial Sputum Medium (ASM)

Standard Mueller-Hinton broth often fails to predict efficacy in the CF lung environment.[1] This protocol utilizes ASM to mimic the high DNA, mucin, and amino acid content of CF sputum.[1]

Reagents

- **Murepavadin TFA Stock:** 10 mg/mL in DMSO (Corrected for NPC).
- **Artificial Sputum Medium (ASM):** Mucin (pig stomach), DNA (salmon sperm), DTPA, NaCl, KCl, Egg yolk emulsion.[1]
- **Isolates:** CF *P. aeruginosa* (Muroid and Non-muroid phenotypes).[1][2][3][4]

Workflow

- **Inoculum Prep:** Grow isolates on Chocolate Agar (24h, 37°C). Suspend colonies in saline to 0.5 McFarland.
- **ASM Dilution:** Dilute the 0.5 McFarland suspension 1:100 into ASM. Note: ASM is viscous; use wide-bore pipette tips.[1]
- **Drug Plate Prep:**
 - Prepare 2-fold serial dilutions of Murepavadin in ASM (Range: 0.06 – 64 mg/L).
 - Add 100 μL of drug-containing ASM to a 96-well round-bottom plate.
- **Inoculation:** Add 100 μL of bacterial suspension to each well.
- **Incubation:** 37°C for 20–24 hours.
- **Readout (Visual/Optical):**

- Challenge: ASM is opaque. Turbidity cannot be read by standard OD600.
- Solution: Add Resazurin (Alamar Blue) (20 μ L) to each well. Incubate for 2–4 hours.
- Result: Pink = Viable (Growth); Blue = Inhibited (No Growth).[1]

Data Summary: Murepavadin Efficacy in CF Isolates

Strain Phenotype	Medium	MIC50 (mg/L)	MIC90 (mg/L)
Non-Mucoid	CAMHB	0.12	2.0
Mucoid (Alginate+)	CAMHB	0.25	4.0
MDR CF Isolate	ASM	0.50	4.0

| MDR CF Isolate | Lung Surfactant | 0.25 | 2.0 |[1]

Protocol: Biofilm Eradication (MBEC) using the Calgary Device

CF isolates form biofilms that are highly resistant to tobramycin and colistin.[1] The Calgary Biofilm Device (CBD) (96-well plate with peg lid) is the gold standard for testing Murepavadin penetration.[1]

Workflow

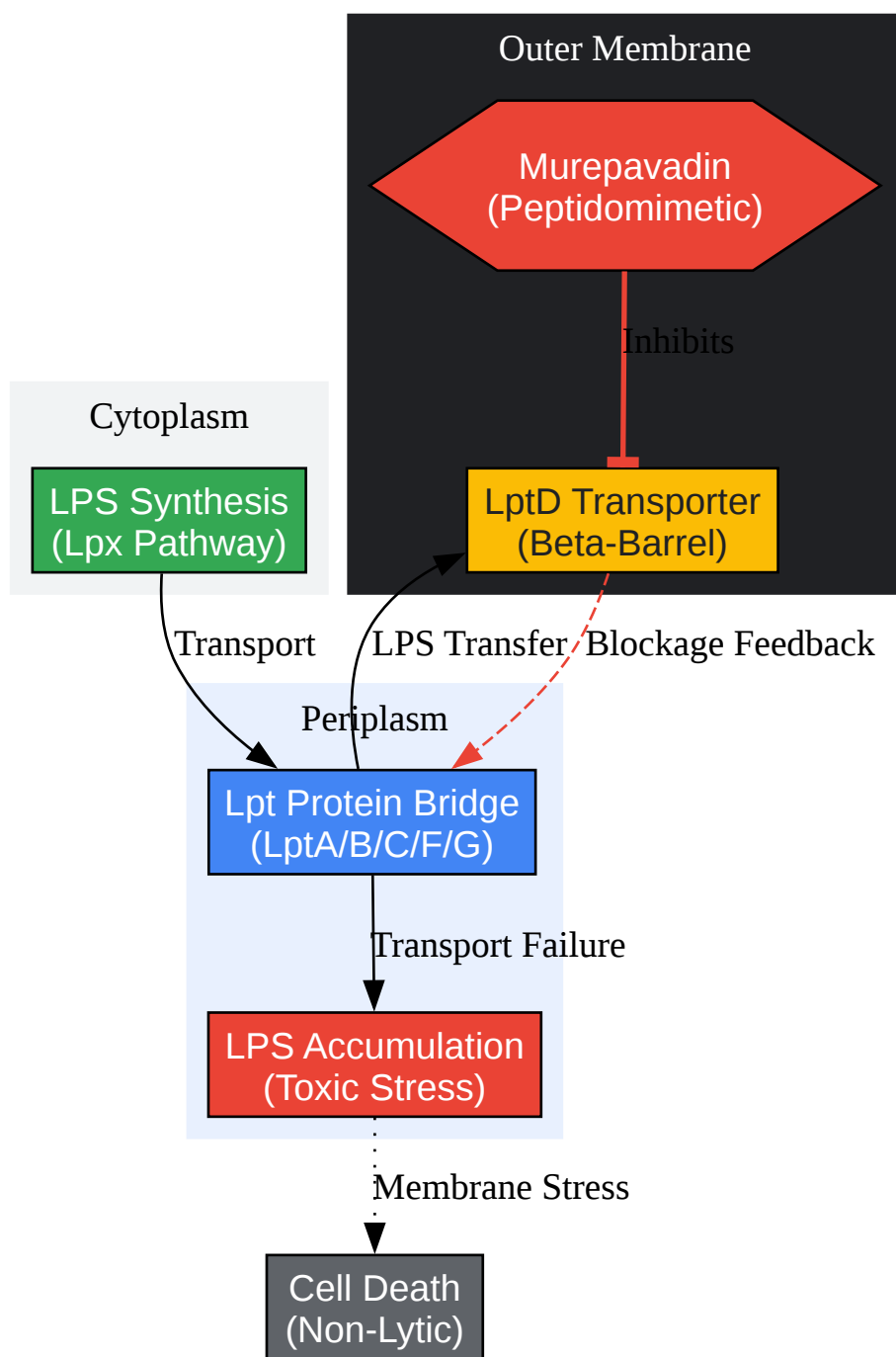
- Biofilm Formation:
 - Inoculate *P. aeruginosa* (10^7 CFU/mL) into the CBD trough plate.
 - Insert the peg lid. Incubate on a rocking platform (37°C, 24h) to form biofilms on pegs.[1]
- Challenge:
 - Prepare a "Challenge Plate" with Murepavadin serial dilutions (0.5 – 128 mg/L) in CAMHB.
 - Transfer the peg lid (with established biofilms) to the Challenge Plate.

- Incubate 24h at 37°C.
- Recovery (The Critical Step):
 - Transfer the peg lid to a "Rinse Plate" (sterile saline) for 1 min to remove planktonic cells. [\[1\]](#)
 - Transfer to a "Recovery Plate" containing fresh drug-free media + 0.1% Tween-80 (to aid dispersal).
 - Sonicate the plate (5 min, 40 kHz) to dislodge biofilm bacteria into the media. [\[1\]](#)
 - Replace lid with a standard cover and incubate 24h.
- Determination:
 - MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration showing no growth (clear well) in the Recovery Plate. [\[1\]](#)

Visualization of Pathways & Workflows [\[1\]](#)

Figure 1: Mechanism of Action (LptD Inhibition)

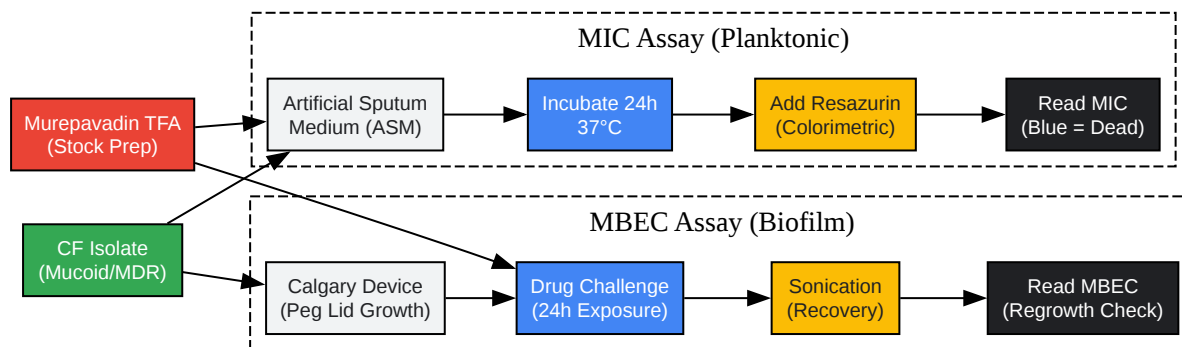
Caption: Murepavadin binds to LptD in the outer membrane, blocking the LptA-to-LptD transfer of Lipopolysaccharide (LPS), causing periplasmic accumulation and toxicity. [\[1\]](#)[\[5\]](#)



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Figure 2: Experimental Workflow (MIC & MBEC)

Caption: Parallel workflows for determining planktonic susceptibility (MIC) in Sputum Medium vs. Biofilm Eradication (MBEC) using the Calgary Device.



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